
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride
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Overview
Description
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical compound with a complex structure It is a derivative of heptanol, characterized by the presence of dimethyl and methylamino groups, along with a hydrochloride salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride typically involves multiple steps. One common method includes the alkylation of 2,5-dimethylheptanol with a methylamine derivative, followed by the introduction of a hydrochloride group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Industrial methods also focus on optimizing yield and minimizing waste, making the process more sustainable.
Chemical Reactions Analysis
Oxidation-Reduction Reactions
The hydroxyl (-OH) and methylamino (-NHCH₃) groups drive redox behavior:
Substitution Reactions
The hydroxyl group undergoes nucleophilic substitution:
Reagent | Conditions | Product | Yield/Notes |
---|---|---|---|
SOCl₂ | Pyridine, 0–25°C | 2,5-Dimethyl-6-methylaminoheptyl chloride | Chloride forms via SN₂ mechanism; retains amine hydrochloride stability. |
PBr₃ | Diethyl ether, reflux | Corresponding bromide | Limited yield due to steric hindrance from branched chain. |
Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria:
Hydrogenation and Catalytic Reactions
The saturated hydrocarbon backbone limits traditional hydrogenation, but derivatives with unsaturated bonds (e.g., intermediates during synthesis) undergo:
Biological Interactions
While not classical "reactions," its structural features enable biomolecular interactions:
Interaction Type | Target | Observed Effect |
---|---|---|
Membrane Disruption | Bacterial cell membranes | Moderate antimicrobial activity via hydrophobic insertion. |
Enzyme Inhibition | Cytochrome P450 isoforms | Competitive inhibition due to amine binding. |
Thermal Decomposition
High-temperature stability data:
Temperature Range | Decomposition Products | Notes |
---|---|---|
150–200°C | HCl gas, olefins, ketones | Exothermic process requiring controlled heating. |
>200°C | Carbonized residues, CO₂ | Irreversible degradation. |
This compound’s reactivity is heavily influenced by steric hindrance from its branched alkyl chain and the electronic effects of its functional groups. Industrial and research applications leverage its dual alcohol-amine character for synthetic intermediates and bioactive molecule development .
Scientific Research Applications
Pharmacological Research
2-Heptanol derivatives have been studied for their potential as pharmacological agents. The compound exhibits properties that may influence neurotransmitter systems, particularly serotonin receptors. Research indicates that related compounds can act as selective agonists at various serotonin receptor subtypes, which may be useful in developing treatments for mood disorders and other neurological conditions .
Case Study: Serotonin Receptor Agonism
A study explored the structure-activity relationships of compounds similar to 2-heptanol derivatives, revealing their efficacy at serotonin receptors (5-HT2A and 5-HT2C). The findings suggest potential therapeutic applications in psychiatric medicine, emphasizing the importance of specific structural modifications to enhance receptor selectivity and potency .
Cosmetic Formulations
In the cosmetic industry, 2-heptanol derivatives are utilized for their emollient properties. They enhance skin hydration and improve the texture of formulations. The compound's ability to form stable emulsions makes it a valuable ingredient in creams and lotions.
Case Study: Emollient Efficacy
Research has demonstrated that formulations containing 2-heptanol derivatives show improved skin feel and moisture retention compared to standard formulations. Studies conducted on various emulsion types indicated that the inclusion of this compound leads to enhanced sensory attributes and consumer satisfaction .
Chemical Synthesis
The compound serves as an intermediate in organic synthesis, particularly in the preparation of other chemical compounds through reactions such as Grignard synthesis. Its functional groups allow for various transformations that are valuable in producing more complex molecules.
Preparation Method
A notable method for synthesizing 2-heptanol involves using Grignard reagents derived from benzyl magnesium halides. This approach yields high purity and stability, making it suitable for large-scale production .
Comparative Analysis of Applications
Application Area | Key Benefits | Challenges |
---|---|---|
Pharmacological Research | Potential treatment for mood disorders | Need for extensive clinical trials |
Cosmetic Formulations | Improved hydration and texture | Regulatory compliance for safety |
Chemical Synthesis | Versatile intermediate for complex molecules | Requires careful handling of reagents |
Mechanism of Action
The mechanism of action of 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride involves its interaction with specific molecular targets. The methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing biological pathways. The compound may act on enzymes or receptors, altering their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
2-Heptanol, 6-amino-2-methyl-: This compound shares a similar heptanol backbone but differs in the position and type of substituents.
2-Heptanol, 2,5-dimethyl-: Lacks the methylamino group, resulting in different chemical properties and reactivity.
Uniqueness
2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is unique due to the presence of both dimethyl and methylamino groups, which confer distinct chemical and biological properties
Biological Activity
The compound 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride is a chemical of interest due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H23NO and a molecular weight of approximately 209.76 g/mol. The structural representation includes a heptanol backbone with dimethyl and methylamino substituents, which are critical for its biological activity .
Structural Formula
- Molecular Formula: C10H23NO
- SMILES Notation: CC(CCC(C)(C)O)C(C)NC
- InChI: InChI=1S/C10H23NO/c1-8(9(2)11-5)6-7-10(3,4)12/h8-9,11-12H,6-7H2,1-
The biological activity of this compound is primarily linked to its interaction with neurotransmitter systems. Research indicates that compounds with similar structures can act as selective agonists or antagonists at serotonin receptors, particularly the 5-HT2A receptor. These interactions can lead to various physiological effects including modulation of mood and cognition .
Pharmacological Effects
- Agonistic Activity : Compounds structurally related to this compound have shown varying degrees of agonistic activity at serotonin receptors. For instance, certain analogues demonstrate significant agonist potency at the 5-HT2A receptor while exhibiting minimal activity at the 5-HT2C receptor .
- Toxicological Profile : Preliminary studies suggest that while the compound exhibits some level of bioactivity, its safety profile and potential toxicological effects require further investigation. The compound's effects on metabolic processes and potential endocrine disruption have been highlighted in studies involving food contact materials .
Study on Receptor Interaction
A recent study explored the structure-activity relationship (SAR) of several analogues similar to this compound. It was found that modifications in the alkyl chain significantly influenced receptor binding affinity and functional activity at serotonin receptors. The results indicated that specific substitutions could enhance agonist efficacy while reducing undesirable side effects .
Toxicological Assessment
In another study focusing on food contact materials, fractions containing compounds like 2-Heptanol were screened for endocrine-disruptive properties. The findings suggested that certain fractions exhibited adverse effects on cell metabolism and endocrine functions, underscoring the need for comprehensive toxicological assessments for compounds used in consumer products .
Table 1: Functional Properties of Related Compounds at Serotonin Receptors
Compound | Receptor Type | EC50 (nM) | Max Efficacy (%) |
---|---|---|---|
Compound A | 5-HT2A | 69 | 37 |
Compound B | 5-HT2C | 640 | 0 |
Compound C | 5-HT2A | 370 | Moderate |
Compound D | 5-HT2C | 1900 | Low |
Table 2: Toxicological Effects Observed in Cell Assays
Sample Type | Endocrine Disruption | Mutagenicity | Metabolic Impact |
---|---|---|---|
Paper Sample A | Yes | No | Minor |
Paper Sample B | Yes | Yes | Significant |
Control Sample | No | No | None |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Heptanol, 2,5-dimethyl-6-methylamino-, hydrochloride in laboratory settings?
- Methodological Answer : Based on structural analogs like 2-Heptanol (CAS 543-49-7), use flame-resistant lab coats, nitrile gloves, and P95 respirators for minor exposures . For higher concentrations, employ ABEK-P2 respirators (EU standard) and ensure fume hoods are used during synthesis or handling. Emergency protocols include immediate skin decontamination with soap/water and eye rinsing for ≥15 minutes . Note that flammability data gaps (e.g., flash point, explosive limits) require assuming Category 3 flammability (H226) until experimentally confirmed .
Q. How can researchers determine missing physicochemical properties (e.g., log Pow, water solubility) for this compound?
- Methodological Answer : Use computational tools like COSMOtherm or EPI Suite for preliminary estimates. Experimentally, measure log Pow via shake-flask HPLC (OECD 117) and water solubility via saturation shake-flake methods (OECD 105). Differential scanning calorimetry (DSC) can determine decomposition temperatures, while gas chromatography-mass spectrometry (GC-MS) can assess volatility . Cross-validate results with analogs (e.g., 2-Heptanol’s boiling point: 159.4°C) .
Q. What synthetic routes are recommended for producing high-purity this compound?
- Methodological Answer : Adapt methods from structurally related hydrochlorides (e.g., Methoxamine Hydrochloride in ). For example, reductive amination of a ketone precursor (e.g., 2,5-dimethyl-6-heptanone) using methylamine under hydrogenation (Pd/C catalyst), followed by HCl salt formation. Purify via recrystallization in ethanol/ether mixtures, and confirm purity using HPLC with UV detection (≥98% by area normalization) .
Advanced Research Questions
Q. How can contradictory data on flammability and stability be resolved for this compound?
- Methodological Answer : Perform controlled flammability testing per ASTM E681-15 to classify ignition risks. Assess thermal stability via thermogravimetric analysis (TGA) under inert and oxidative atmospheres. For reactivity, conduct compatibility studies with common lab reagents (e.g., strong acids/bases) using accelerated rate calorimetry (ARC). Address discrepancies by cross-referencing SDS classifications (e.g., UN 1987 for corrosive liquids ) with experimental results .
Q. What advanced spectroscopic techniques are optimal for characterizing the stereochemistry and salt form of this compound?
- Methodological Answer : Use X-ray crystallography to confirm stereochemistry and hydrochloride salt formation. For dynamic analysis, employ nuclear Overhauser effect spectroscopy (NOESY) NMR to resolve spatial proximities of methyl groups. Fourier-transform infrared (FTIR) spectroscopy can validate amine protonation (N-H stretch shifts) and chloride counterion presence. Compare with reference standards (e.g., EP impurity profiles in ) .
Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer : Prioritize target-specific assays based on structural motifs (e.g., methylamino groups may suggest receptor binding). Use cell viability assays (MTT or resazurin) for cytotoxicity screening. For receptor studies, employ fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities. Include positive controls (e.g., known agonists/antagonists) and validate results across ≥3 biological replicates .
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?
- Methodological Answer : Conduct OECD 301 biodegradation tests to measure mineralization rates. For ecotoxicity, use Daphnia magna acute toxicity (OECD 202) and algal growth inhibition (OECD 201) assays. Analyze hydrolysis products via LC-MS and predict environmental partitioning using EPI Suite’s BIOWIN and ECOSAR modules. Note that analogs like 2-Heptanol lack ecotoxicity data, necessitating extrapolation from log Kow estimates .
Data Contradiction and Optimization Questions
Q. How can conflicting data on acute toxicity (e.g., dermal vs. inhalation routes) be addressed?
- Methodological Answer : Conduct OECD 402 acute dermal toxicity tests on rodents, comparing results with inhalation LC50 values derived from OECD 403 assays. Use probabilistic modeling to assess route-specific risks. If gaps persist, apply read-across from analogs (e.g., 2-Heptanol’s H312/H315 hazards ) with adjustment factors for structural differences .
Q. What experimental design principles should guide formulation studies (e.g., hydrogels) for this compound?
- Methodological Answer : Adapt factorial design approaches from ’s hydrogel studies. Optimize parameters like polymer concentration (e.g., carbopol), pH, and drug loading using response surface methodology (RSM). Characterize drug release via Franz diffusion cells and validate stability under ICH accelerated conditions (40°C/75% RH for 6 months) .
Properties
CAS No. |
63834-32-2 |
---|---|
Molecular Formula |
C10H24ClNO |
Molecular Weight |
209.76 g/mol |
IUPAC Name |
(6-hydroxy-3,6-dimethylheptan-2-yl)-methylazanium;chloride |
InChI |
InChI=1S/C10H23NO.ClH/c1-8(9(2)11-5)6-7-10(3,4)12;/h8-9,11-12H,6-7H2,1-5H3;1H |
InChI Key |
XVKMPUZIWXZDAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(C)(C)O)C(C)[NH2+]C.[Cl-] |
Origin of Product |
United States |
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